(2-Prop-2-ynoxynaphthalen-1-yl)methanol
Overview
Description
(2-Prop-2-ynoxynaphthalen-1-yl)methanol is an organic compound with the molecular formula C13H10O It is a derivative of naphthalene, featuring a propargyl ether group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-ynoxynaphthalen-1-yl)methanol typically involves the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures using ultrasound sonication to enhance the reaction rate. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Prop-2-ynoxynaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The propargyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthaldehyde derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(2-Prop-2-ynoxynaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Prop-2-ynoxynaphthalen-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The propargyl ether group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 2-Ethynyl-naphthalene
- 2-(Chloromethyl)naphthalene
- 1-(2-Bromoethyl)naphthalene
Uniqueness
(2-Prop-2-ynoxynaphthalen-1-yl)methanol is unique due to its combination of a propargyl ether group and a naphthalene ring. This structural feature imparts distinct reactivity and binding properties compared to other similar compounds. The presence of the hydroxyl group also allows for additional hydrogen bonding interactions, enhancing its versatility in various applications .
Properties
IUPAC Name |
(2-prop-2-ynoxynaphthalen-1-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,15H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHCYCEHFKFGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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